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molecular formula C12H16O4 B1339598 Ethyl 2-(3,5-dimethoxyphenyl)acetate CAS No. 65976-77-4

Ethyl 2-(3,5-dimethoxyphenyl)acetate

Cat. No. B1339598
M. Wt: 224.25 g/mol
InChI Key: LPMABDMACJOZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06255301B1

Procedure details

A solution of 3,5-dimethoxyphenylacetic acid (2.0 g; 10 mmol) and H2SO4 (conc.; 0.2 mL) in EtOH (50 mL) was refluxed overnight. The solution was concentrated, and the resultant material was dissolved in aqueous NaOH (1M). After extraction with ether (2×75 mL), washing of the combined organic phase with brine, drying (Na2SO4) and evaporating, 2.0 g (88%) of the sub-title compound was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.OS(O)(=O)=O.[CH3:20][CH2:21]O>>[CH3:10][O:9][C:7]1[CH:6]=[C:5]([CH2:11][C:12]([O:14][CH2:20][CH3:21])=[O:13])[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)CC(=O)O
Name
Quantity
0.2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the resultant material was dissolved in aqueous NaOH (1M)
EXTRACTION
Type
EXTRACTION
Details
After extraction with ether (2×75 mL)
WASH
Type
WASH
Details
washing of the combined organic phase with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporating

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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